2-(4-Propylphenoxy)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

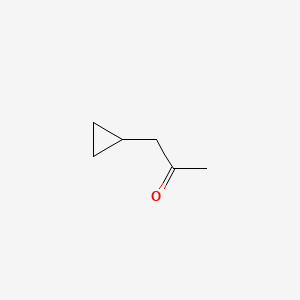

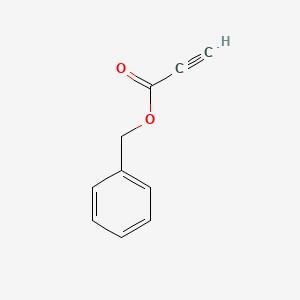

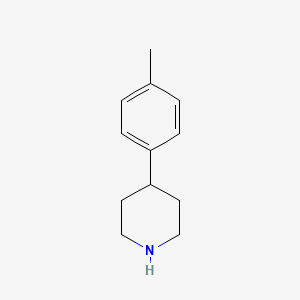

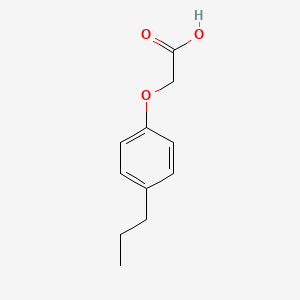

2-(4-Propylphenoxy)acetic acid is a chemical compound with the molecular formula C11H14O3 . It is also known as fenofibrate, a medication used for the treatment of high cholesterol and triglyceride levels.

Synthesis Analysis

The synthesis of 2-(4-Propylphenoxy)acetic acid involves several steps. One method involves the reaction of 4-n-propylphenol with ethyl bromoacetate in the presence of potassium carbonate. The reaction is refluxed for 12 hours. The product is then treated with sodium hydroxide solution and refluxed for 6 hours .Molecular Structure Analysis

The molecular structure of 2-(4-Propylphenoxy)acetic acid consists of a propyl group attached to a phenyl ring, which is further connected to an acetic acid moiety through an ether linkage . The molecular weight of the compound is 194.23 g/mol .Physical And Chemical Properties Analysis

2-(4-Propylphenoxy)acetic acid is a solid compound . Its solubility behavior in aqueous solution has been investigated, and it has been found that its solubility decreases with the presence of other parabens .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry and Pharmacology .

Comprehensive and Detailed Summary of the Application

“2-(4-Propylphenoxy)acetic acid” and its derivatives have been synthesized and evaluated for their in-vitro anti-oxidant effects . These compounds are being studied for their potential as therapeutic candidates .

Detailed Description of the Methods of Application or Experimental Procedures

In one study, a series of (4-benzoyl-phenoxy)-acetic acid analogs were synthesized and then evaluated for their in-vitro anti-oxidant effects using 1, 1-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H2O2), and nitric oxide (NO) radical scavenging assays .

Thorough Summary of the Results or Outcomes Obtained

The study found that these compounds exhibited significant anti-oxidant effects in the assays . However, the specific quantitative data or statistical analyses were not provided in the search results.

Chemical Synthesis

Specific Scientific Field

This compound is used in the field of Chemical Synthesis .

Comprehensive and Detailed Summary of the Application

“(4-Propylphenoxy)acetic acid” is provided by chemical companies like Sigma-Aldrich to researchers for the purpose of synthesizing new compounds .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. The compound could be used as a starting material or intermediate in a variety of chemical reactions .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of these syntheses would vary depending on the specific reactions being carried out. Unfortunately, Sigma-Aldrich does not collect analytical data for this product .

Pharmacological Activities of Phenoxy Acetamide Derivatives

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

Recent investigations have focused on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .

Detailed Description of the Methods of Application or Experimental Procedures

In one study, the syntheses of the 2,2-diphenyl-N-(3-phenylpropyl)acetamide was accomplished by using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP), and the reaction mixture was stirred for 20 min at room temperature .

Thorough Summary of the Results or Outcomes Obtained

The specific outcomes of these syntheses and their pharmacological activities were not provided in the search results .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-propylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-9-4-6-10(7-5-9)14-8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYVSKGBAOTYNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324907 |

Source

|

| Record name | 2-(4-propylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Propylphenoxy)acetic acid | |

CAS RN |

7507-32-6 |

Source

|

| Record name | NSC407963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-propylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.